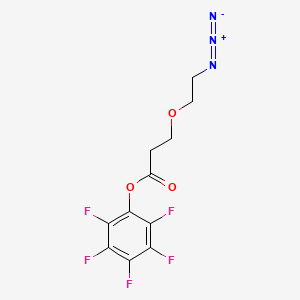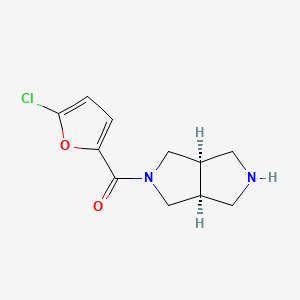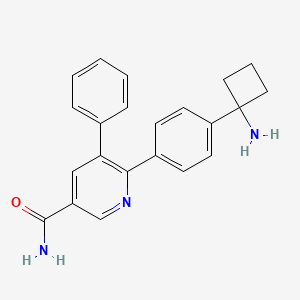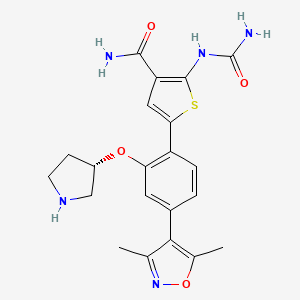
Azido-PEG1-PFP ester
Overview
Description
Azido-PEG1-PFP ester is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .
Synthesis Analysis
Azido-PEG1-PFP ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Azido-PEG1-PFP ester is C11H8F5N3O3 . The exact mass is 325.05 and the molecular weight is 325.200 .Chemical Reactions Analysis
The azide group in Azido-PEG1-PFP ester enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The molecular weight of Azido-PEG1-PFP ester is 325.2 g/mol . It contains functional groups such as Azide and Pentafluorophenyl (PFP) ester .Scientific Research Applications
Proteomics Research
Specific Scientific Field
Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application Summary
Azido-PEG1-PFP ester is used in proteomics research . It’s a biochemical that plays a crucial role in the study of protein structures and functions .
Methods of Application
The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. However, it’s generally used as a linker in the formation of PROTAC (Proteolysis Targeting Chimera) molecules .
Results or Outcomes
The outcomes of using Azido-PEG1-PFP ester in proteomics research can also vary. However, it’s known to enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Click Chemistry
Specific Scientific Field
Click Chemistry is a type of chemical synthesis .
Application Summary
Azido-PEG1-PFP ester is a click chemistry reagent . It contains an azide group that can react with molecules containing an alkyne group in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Methods of Application
In click chemistry, Azido-PEG1-PFP ester is used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a powerful tool for creating complex molecular architectures.
Results or Outcomes
The outcomes of using Azido-PEG1-PFP ester in click chemistry can vary widely depending on the specific reaction or synthesis. However, it’s known to be a useful tool for creating complex molecular architectures .
Drug Delivery Systems
Specific Scientific Field
This application falls under the field of pharmaceutical sciences, specifically in the design and development of drug delivery systems .
Application Summary
Azido-PEG1-PFP ester can be used in the creation of drug delivery systems . The PEG spacer increases the water solubility of this reagent, making it suitable for use in biological systems .
Methods of Application
Azido-PEG1-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can be useful in the design of targeted drug delivery systems.
Results or Outcomes
The use of Azido-PEG1-PFP ester in drug delivery systems can lead to the development of more effective and targeted therapies . However, the specific results or outcomes can vary widely depending on the specific drug and delivery system being developed.
Synthesis of PROTACs
Specific Scientific Field
This application is in the field of medicinal chemistry, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .
Application Summary
Azido-PEG1-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction .
Methods of Application
In the synthesis of PROTACs, Azido-PEG1-PFP ester is used as a linker molecule . It connects the ligand for an E3 ubiquitin ligase with the ligand for the target protein .
Results or Outcomes
The use of Azido-PEG1-PFP ester in the synthesis of PROTACs can lead to the development of new therapeutic agents . These agents can selectively degrade target proteins, offering a new approach to treat diseases .
Bioconjugation
Specific Scientific Field
Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Application Summary
Azido-PEG1-PFP ester can be used in bioconjugation . It contains an azide group that can react with molecules containing an alkyne group in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .
Methods of Application
In bioconjugation, Azido-PEG1-PFP ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Results or Outcomes
The use of Azido-PEG1-PFP ester in bioconjugation can lead to the development of more effective and targeted therapies . However, the specific results or outcomes can vary widely depending on the specific drug and delivery system being developed.
Synthesis of Nanoparticles
Specific Scientific Field
This application is in the field of nanotechnology, specifically in the synthesis of nanoparticles .
Application Summary
Azido-PEG1-PFP ester can be used in the synthesis of nanoparticles . The PEG spacer increases the water solubility of this reagent, making it suitable for use in biological systems .
Methods of Application
In the synthesis of nanoparticles, Azido-PEG1-PFP ester is used as a linker molecule . It connects the ligand for an E3 ubiquitin ligase with the ligand for the target protein .
Results or Outcomes
The use of Azido-PEG1-PFP ester in the synthesis of nanoparticles can lead to the development of new therapeutic agents . These agents can selectively degrade target proteins, offering a new approach to treat diseases .
Safety And Hazards
In case of skin contact with Azido-PEG1-PFP ester, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Future Directions
Azido-PEG1-PFP ester is a PEG derivative containing an azide group and a PFP group . The azide group enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer adds to the water solubility of this reagent . This makes it a promising candidate for future research and applications in drug delivery .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5N3O3/c12-6-7(13)9(15)11(10(16)8(6)14)22-5(20)1-3-21-4-2-18-19-17/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGUBUPWMDFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG1-PFP ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)
![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)
![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)

![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)


